7-Chlorobenzofuran-2-carboxylic acid
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Overview
Description
7-Chlorobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H5ClO3 and a molecular weight of 196.59 . It is also known by its IUPAC name, 7-chloro-1-benzofuran-2-carboxylic acid .
Synthesis Analysis
The synthesis of this compound involves several stages . One method involves treating ethyl 7-chlorobenzofuran-2-carboxylate with lithium hydroxide monohydrate in methanol . This reaction is followed by treatment with hydrogen chloride in water to adjust the pH to 3 .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5ClO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12) . This indicates that the molecule consists of a benzofuran ring with a chlorine atom at the 7th position and a carboxylic acid group at the 2nd position .Scientific Research Applications
Catalyst for Amide Condensation
7-Chlorobenzofuran-2-carboxylic acid and its derivatives can be involved in catalytic processes for the synthesis of complex molecules. For example, 4,5,6,7-Tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol has been identified as an effective catalyst for the dehydrative amide condensation between carboxylic acids and amines, especially for sterically demanding carboxylic acids. This showcases the potential of chlorobenzofuran derivatives in facilitating chemical reactions that are significant in the development of pharmaceuticals and other complex organic compounds (Maki, Ishihara, & Yamamoto, 2006).
Antiviral Activity
Starting from 4-chlorobenzoic acid, a close relative of this compound, researchers have synthesized new sulfonamide derivatives with significant antiviral activity. This illustrates the role of chlorobenzofuran derivatives in the synthesis of compounds that could lead to new antiviral drugs, highlighting their importance in medicinal chemistry and pharmaceutical research (Chen et al., 2010).
Anticancer Activity
Derivatives of chlorobenzofuran, such as amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, have been synthesized and shown to exhibit significant anticancer activity. This research demonstrates the potential of chlorobenzofuran derivatives in the development of new cancer therapies, showcasing their utility in the fight against various types of cancer (Bhatt, Agrawal, & Patel, 2015).
Biomass-Derived Chemical Production
Chlorobenzofuran derivatives have been used in the production of acid chloride derivatives from biomass-derived materials, such as 5-(chloromethyl)furfural (CMF). This application demonstrates the potential of chlorobenzofuran derivatives in sustainable chemistry and the production of biobased chemicals, which is crucial for the development of environmentally friendly chemical processes (Dutta, Wu, & Mascal, 2015).
Understanding Microbial Tolerance to Weak Acid Stress
Research into microbial tolerance mechanisms against weak acid stress has highlighted the importance of carboxylic acids, including chlorobenzofuran derivatives, in understanding microbial resilience. This knowledge is valuable for various fields, including food safety, environmental science, and biotechnology, offering insights into how microbes adapt to and survive in the presence of carboxylic acids (Mira & Teixeira, 2013).
Safety and Hazards
properties
IUPAC Name |
7-chloro-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLLNFLRPKWFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63558-84-9 |
Source
|
Record name | 7-chloro-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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